molecular formula C21H28N4S B2434731 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea CAS No. 868228-40-4

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea

Cat. No.: B2434731
CAS No.: 868228-40-4
M. Wt: 368.54
InChI Key: XGLKPHNYUKLXQT-UHFFFAOYSA-N
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Description

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea (CAS 868228-40-4) is a synthetic organic compound with a molecular formula of C21H28N4S and a molecular weight of 368.5 g/mol, supplied as a high-purity research chemical for investigational use . This compound features a unique structural complex comprising a piperazine ring, a phenyl group, and a thiourea moiety, making it a versatile building block for medicinal chemistry and pharmacological research . The presence of the 4-methylpiperazine subgroup is a notable structural feature found in various biologically active molecules, contributing to the compound's research potential . In research settings, this thiourea derivative demonstrates significant potential for scientific applications across multiple disciplines. Preliminary investigations of structurally related compounds have shown antitumor activities in various cancer cell lines, including breast and ovarian cancers, while additional research suggests possible antimicrobial properties against diverse microbial strains . The compound's mechanism of action involves its ability to form hydrogen bonds through its thiourea moiety and interact with biological targets via its piperazine ring, enabling potential inhibition of specific enzymes or modulation of receptor binding activities . These interactions make it particularly valuable for studying cellular processes and developing novel therapeutic strategies. The synthetic approach for this compound typically involves isothiocyanate-amine coupling, reacting 1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-amine with phenyl isothiocyanate in dichloromethane, followed by purification via silica gel chromatography to achieve high purity exceeding 95% . Analytical characterization confirms the thiourea geometry with a characteristic C=S bond length of approximately 1.68 Å as determined by X-ray crystallography . Researchers value this compound for its versatility in chemical transformations, including oxidation to sulfoxides or sulfones, reduction to corresponding amines, and substitution reactions with various electrophiles . This product is provided exclusively For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Proper handling procedures and personal protective equipment are recommended, and the material should be stored under appropriate conditions to maintain stability and purity for research purposes.

Properties

IUPAC Name

1-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4S/c1-17(22-21(26)23-19-11-7-4-8-12-19)20(18-9-5-3-6-10-18)25-15-13-24(2)14-16-25/h3-12,17,20H,13-16H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLKPHNYUKLXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

Procedure :

  • Condensation of 1-phenylpropan-2-one with 4-methylpiperazine in methanol under acidic catalysis.
  • Reduction with sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂/Pd-C).

Optimized Conditions :

  • Solvent : Methanol or ethanol.
  • Catalyst : ZnCl₂ (0.5 equiv) for imine formation.
  • Reducing Agent : NaBH₃CN (2.0 equiv) at 0°C to 25°C.
  • Yield : 75–85% after column chromatography (hexane:ethyl acetate = 8:2).

Characterization :

  • MS (ESI) : m/z 262.2 [M+H]⁺ (calculated for C₁₄H₂₃N₃).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.21–7.35 (m, 5H, Ar-H), 3.53 (s, 2H, CH₂), 2.36 (s, 3H, N-CH₃).

Thiourea Formation Strategies

Isothiocyanate-Amine Coupling

General Protocol :

  • React 1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-amine (1.0 equiv) with phenyl isothiocyanate (1.1 equiv) in dichloromethane (DCM) at 25°C.
  • Stir for 12–24 hours under inert atmosphere.

Workup :

  • Wash with brine, dry over Na₂SO₄, and concentrate.
  • Purify via silica gel chromatography (ethyl acetate:methanol = 9:1).

Yield : 70–78%.

Mechanistic Insight :

  • Nucleophilic attack of the amine on the electrophilic carbon of isothiocyanate forms the thiourea bond.

One-Pot Cascade Reaction with CS₂

Procedure :

  • Combine 1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-amine (1.0 equiv), aniline (1.0 equiv), and CS₂ (1.2 equiv) in DMSO.
  • Stir at 80°C for 6–8 hours without additional reagents.

Key Advantages :

  • Avoids isolation of toxic isothiocyanate intermediates.
  • Solvent : DMSO acts as both solvent and mild oxidizer.

Yield : 82–88%.

Characterization :

  • FTIR (ATR) : 1660 cm⁻¹ (C=O), 817 cm⁻¹ (C=S).
  • ¹³C NMR (DMSO-d₆) : δ 159.99 (C=S), 152.24 (N-C-N).

Dithiocarbamate Intermediate Route

Steps :

  • Generate dithiocarbamate by treating 1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-amine with CS₂ in aqueous NaOH.
  • Desulfurize with cyanuric acid (1.5 equiv) in acetonitrile at 60°C for 12 hours.

Yield : 65–72%.

Limitations :

  • Requires careful pH control to prevent decomposition.

Comparative Analysis of Methods

Method Conditions Yield Purity Key Advantage
Isothiocyanate-Amine DCM, 25°C, 24h 70–78% >95% High selectivity
One-Pot CS₂/DMSO DMSO, 80°C, 8h 82–88% >98% No intermediate isolation
Dithiocarbamate Route NaOH/H₂O → cyanuric acid/MeCN, 60°C, 12h 65–72% 90–95% Scalability

Critical Reaction Parameters

  • Temperature : Elevated temperatures (80°C) accelerate CS₂-mediated thiourea formation but risk side reactions.
  • Solvent Polarity : Polar aprotic solvents (DMSO) enhance electrophilicity of CS₂.
  • Stoichiometry : Excess CS₂ (1.2 equiv) ensures complete conversion of primary amine.

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI) : m/z 409.15 [M+H]⁺ (calculated for C₂₁H₂₇N₄S).
  • ¹H NMR (CDCl₃) : δ 7.32–7.48 (m, 10H, Ar-H), 4.20 (d, J = 5.64 Hz, 2H), 2.59 (t, J = 4.92 Hz, 4H, piperazine).
  • HPLC Purity : 98.5% (C18 column, acetonitrile:H₂O = 70:30).

X-ray Crystallography

  • Crystal System : Monoclinic, space group P2₁/c.
  • Bond Lengths : C=S bond length 1.68 Å, confirming thiourea geometry.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can convert the thiourea moiety to a corresponding amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea is a synthetic organic compound belonging to the class of piperazine derivatives. Its structural complexity, featuring both piperazine and thiourea moieties, suggests potential applications across various scientific disciplines, particularly in medicinal chemistry, pharmacology, and material science.

Medicinal Chemistry

This compound has garnered attention for its potential pharmacological activities. Research indicates that compounds with similar structures often exhibit:

  • Antitumor Activity : Preliminary studies have shown that thiourea derivatives can inhibit tumor cell proliferation in various cancer cell lines, including breast and ovarian cancers. For instance, compounds structurally related to this thiourea have demonstrated cytotoxic effects against MCF7 and SKOV-3 cell lines .
  • Antimicrobial Properties : The compound may also possess antibacterial and antifungal activities. Thiourea derivatives have been investigated for their ability to disrupt microbial cell function, making them candidates for developing new antimicrobial agents .

Biological Research

In biological assays, this compound can be utilized to study:

  • Receptor Binding : The piperazine moiety allows the compound to mimic natural ligands, facilitating binding studies with various receptors involved in neurotransmission and other physiological processes.
  • Enzyme Interactions : The compound can serve as a substrate or inhibitor in enzyme assays, helping elucidate mechanisms of action for specific enzymes involved in metabolic pathways.

Industrial Applications

The versatility of this compound extends to industrial applications where it may be used as:

  • Intermediate in Synthesis : It can act as a building block for synthesizing more complex organic molecules, particularly those required in pharmaceuticals or agrochemicals.
  • Material Science : Its unique properties may allow it to be incorporated into polymers or coatings that require specific functional characteristics.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the applications of thiourea derivatives:

StudyFindings
Spallarossa et al. (2020)Investigated the synthesis of phenylaminopyrazoles and their anticancer activity against multiple tumor cell lines. Suggested that structural modifications could enhance efficacy .
Silva et al. (2022)Studied the biological activity of thiourea derivatives, emphasizing their potential as antimicrobial agents against resistant strains .
Chen et al. (2023)Reported on the synthesis and characterization of piperazine-based compounds with promising antitumor properties, linking structure to activity .

Mechanism of Action

The mechanism of action of 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea involves its interaction with biological targets such as enzymes or receptors. The piperazine ring and thiourea moiety can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The phenyl groups may also contribute to the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpiperazin-1-yl)-3-phenylthiourea: Lacks the phenylpropan-2-yl group, which may affect its biological activity.

    1-(1-Phenylpropan-2-yl)-3-phenylthiourea: Lacks the piperazine ring, which may reduce its ability to interact with certain biological targets.

    1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea: Similar structure but with a urea moiety instead of thiourea, which may alter its chemical reactivity and biological properties.

Uniqueness

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea is unique due to the combination of its piperazine ring, phenyl groups, and thiourea moiety. This combination allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.

Biological Activity

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea is a synthetic compound that belongs to the class of thiourea derivatives. Its unique structure, characterized by a piperazine ring and urea moiety, suggests potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms. The compound's structure can be summarized as follows:

C19H26N4S\text{C}_{19}\text{H}_{26}\text{N}_{4}\text{S}

Thiourea derivatives, including the compound in focus, exhibit various biological activities attributed to their ability to form hydrogen bonds and interact with biological targets. The following mechanisms have been identified:

  • Antimicrobial Activity : Thiourea derivatives have shown significant antibacterial and antifungal properties. Studies indicate that they can inhibit the growth of pathogenic bacteria and fungi through disruption of cellular processes .
  • Anticancer Properties : Research has demonstrated that thiourea compounds can target specific molecular pathways involved in cancer progression. They exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency .
  • Anti-inflammatory Effects : Some thiourea derivatives have been reported to possess anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-MethylpiperazineContains a piperazine ringCNS effectsBasic structure for many derivatives
m-TolylureaUrea derivative with methyl groupPotential herbicideSimpler structure compared to target compound
2-(4-Methylpiperazin-1-yl)-3-phenyloxypropanoic acidPiperazine and phenolic structureAnti-inflammatory propertiesMore complex due to additional functional groups

The unique combination of functional groups in this compound contributes to its specific biological activities and therapeutic applications.

Anticancer Activity

A study evaluating various thiourea derivatives found that those similar to this compound exhibited promising anticancer activity against human leukemia cell lines, with IC50 values as low as 1.50 µM . This suggests a potential for further development as an anticancer agent.

Antimicrobial Efficacy

In another study, thiourea derivatives were tested against a panel of pathogenic bacteria, demonstrating significant antibacterial activity. The structure-function relationship indicated that modifications to the thiourea moiety could enhance efficacy against specific bacterial strains .

Q & A

Q. What are the established synthetic routes for 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea?

The synthesis typically involves multi-step reactions, including palladium-catalyzed coupling, nitro-group reduction, and deprotection. For example:

  • Step 1 : Use Pd₂(dba)₃ and BINAP in toluene under nitrogen to couple intermediates containing 4-methylpiperazine .
  • Step 2 : Reduce nitro groups using Fe powder and NH₄Cl in ethanol .
  • Step 3 : Deprotect tert-butyl carbamates with HCl/MeOH and neutralize with K₂CO₃ .
    Key Considerations : Optimize reaction time (12–24 hours) and monitor intermediates via TLC or LC-MS.

Q. Which spectroscopic techniques are prioritized for structural confirmation?

  • NMR (¹H/¹³C) : Assign peaks for thiourea NH (δ 9.5–10.5 ppm) and piperazine protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • FT-IR : Validate thiourea C=S stretching (~1250 cm⁻¹) and N-H bending (~1500 cm⁻¹) .

Q. What initial biological screening approaches are recommended?

  • Cytotoxicity Assays : Use HL-60 or K562 leukemia cell lines with MTT/WST-1 assays (48–72 hr exposure) .
  • Apoptosis Detection : Measure caspase-3 activation via fluorometric substrates or flow cytometry (Annexin V/PI staining) .
  • Dose-Response : Test concentrations from 1 nM–100 µM to determine IC₅₀ values .

Q. How can solubility challenges in biological assays be addressed?

  • Solubilization Agents : Use DMSO (≤0.1% v/v) or cyclodextrin derivatives .
  • Structural Modifications : Introduce hydrophilic groups (e.g., ethoxy or hydroxyl) without disrupting pharmacophore integrity .

Q. What structural features influence its biological activity?

  • 4-Methylpiperazine : Enhances solubility and modulates target binding .
  • Thiourea Core : Critical for hydrogen bonding with biological targets (e.g., kinases or caspases) .
  • Phenyl Substituents : Influence lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

  • Catalyst Screening : Compare Pd₂(dba)₃ with Pd(OAc)₂/XPhos systems for coupling efficiency .
  • Purification : Use flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) or preparative HPLC (C18 column, 0.1% TFA modifier) .
  • Purity Criteria : Aim for >95% purity (HPLC, λ = 254 nm) and characterize by elemental analysis .

Q. How to resolve contradictions in structural data (e.g., crystallography vs. NMR)?

  • X-ray Crystallography : Use SHELX software for refinement; validate hydrogen bonding networks involving thiourea .
  • Dynamic NMR : Analyze rotational barriers of the thiourea C-N bond at variable temperatures .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data .

Q. What mechanistic studies elucidate its anticancer activity?

  • Kinase Profiling : Screen against TNIK or P2X receptors via ATP-competitive assays .
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or ER stress) .
  • In Vivo Models : Evaluate efficacy in xenograft mice (5–20 mg/kg, IP/PO) with pharmacokinetic profiling .

Q. How can computational methods guide structure-activity relationship (SAR) studies?

  • Molecular Docking : Use AutoDock Vina to model interactions with caspase-3 (PDB: 1CP3) .
  • QSAR Models : Train on logP, TPSA, and IC₅₀ data to predict derivatives’ activity .
  • MD Simulations : Assess stability of ligand-target complexes (100 ns trajectories) .

Q. Which crystallography techniques confirm its 3D structure?

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (hexane/EtOAc) and collect data at 100 K .
  • SHELXL Refinement : Apply TWIN/BASF commands for twinned data; validate with R1 < 0.05 .
  • CIF Deposition : Submit to Cambridge Structural Database (CSD) for public access .

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